- Preparation of steroidal CYP11B, CYP17, and/or CYP21 inhibitors for treating androgen-dependent conditions, World Intellectual Property Organization, , ,
Cas no 972-46-3 (3-Ethoxy-androsta-3,5-dien-17-one)

972-46-3 structure
상품 이름:3-Ethoxy-androsta-3,5-dien-17-one
3-Ethoxy-androsta-3,5-dien-17-one 화학적 및 물리적 성질
이름 및 식별자
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- 3-Ethoxy-androsta-3,5-dien-17-one
- (8R,9S,10R,13S,14S)-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one
- Androsta-3,5-dien-17-one,3-ethoxy-
- 3-Aethoxy-androsta-3,5-dien-17-on
- 3-Aethoxy-androstadien-(3.5)-on-(17)
- 3-Ethoxy-17-oxo-3,5-androstadiene
- 3-ethoxy-3,5-androstadiene-17-one
- 3-Ethoxyandrosta-3,5-dien-17-one
- 3-ethoxyandrosta-3,5-diene-17-one
- Androst-4-ene-3,17-dione 3-Ethyl Enol Ether
- 3-Ethoxyandrosta-3,5-dien-17-one (ACI)
- 3-Ethoxyandrosta-3,5-dien-17-one (Androstenedione Ethylenolether)
- TESTOSTERONE IMPURITY B [EP IMPURITY]
- PAOWPNQOTVTCAF-OEUJLIAZSA-N
- 3-ethoxyandrosta-3,5(6)-dien-17-one
- Androsta-3,5-dien-17-one, 3-ethoxy-
- W46ZAM53EN
- Androstenedione Ethylenolether
- SCHEMBL3984136
- DTXSID20438705
- AKOS030240947
- UNII-W46ZAM53EN
- Testosterone impurity B [EP]
- 972-46-3
- Testosterone Imp. B (EP); 3-Ethoxyandrosta-3,5-dien-17-one; Androstenedione Ethylenolether; Testosterone Impurity B
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- 인치: 1S/C21H30O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-18H,4,6-12H2,1-3H3/t16-,17-,18-,20-,21-/m0/s1
- InChIKey: PAOWPNQOTVTCAF-OEUJLIAZSA-N
- 미소: C[C@]12CCC(OCC)=CC1=CC[C@H]1[C@@H]3CCC(=O)[C@]3(CC[C@H]21)C
계산된 속성
- 정밀분자량: 314.22500
- 동위원소 질량: 314.224580195g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 23
- 회전 가능한 화학 키 수량: 2
- 복잡도: 587
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 5
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 26.3Ų
- 소수점 매개변수 계산 참조값(XlogP): 4.3
실험적 성질
- 색과 성상: Powder
- 밀도: 1.1±0.1 g/cm3
- 융해점: 167-169°C
- 비등점: 458.6±45.0 °C at 760 mmHg
- 플래시 포인트: 189.4±22.3 °C
- PSA: 26.30000
- LogP: 5.04860
- 증기압: 0.0±1.1 mmHg at 25°C
3-Ethoxy-androsta-3,5-dien-17-one 보안 정보
- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:저장 온도는 4 ℃ 이며, 4 ℃ 에 저장하는 것이 가장 좋다
3-Ethoxy-androsta-3,5-dien-17-one 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E66040-5mg |
3-Ethoxy-androsta-3,5-dien-17-one |
972-46-3 | ,HPLC≥72% | 5mg |
¥480.0 | 2023-09-07 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP81010-5mg |
3-Ethoxyandrosta-3,5-dien-17-one |
972-46-3 | 98.0% | 5mg |
¥300 | 2021-05-07 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP81010-20mg |
3-Ethoxyandrosta-3,5-dien-17-one |
972-46-3 | 98.0% | 20mg |
¥300 | 2023-09-19 |
3-Ethoxy-androsta-3,5-dien-17-one 합성 방법
합성회로 1
반응 조건
1.1 Catalysts: Pyridinium chloride Solvents: Ethanol ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
참조
합성회로 2
합성회로 3
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol , Dichloromethane ; rt → 20 °C; 180 min, 35 °C
1.2 Reagents: Water ; 30 - 40 min
1.3 Reagents: Triethylamine ; pH 8, 50 °C
1.4 Solvents: Water ; 50 °C → 25 °C; 2 h, 25 °C
1.2 Reagents: Water ; 30 - 40 min
1.3 Reagents: Triethylamine ; pH 8, 50 °C
1.4 Solvents: Water ; 50 °C → 25 °C; 2 h, 25 °C
참조
- Method for synthesis of Ethisterone, China, , ,
합성회로 4
합성회로 5
합성회로 6
합성회로 7
합성회로 8
합성회로 9
합성회로 10
반응 조건
1.1 Reagents: Triethyl orthoformate Solvents: Ethanol ; 5 min, rt
1.2 Catalysts: Methanesulfonic acid ; 30 min, rt
1.3 Reagents: Pyridine ; 5 min, rt; rt → 0 °C; 2 h, 0 °C
1.2 Catalysts: Methanesulfonic acid ; 30 min, rt
1.3 Reagents: Pyridine ; 5 min, rt; rt → 0 °C; 2 h, 0 °C
참조
- Optimization of the formation reaction of androstenedione ether enolRevista CENIC, 2002, 33(3), 127-130,
합성회로 11
합성회로 12
합성회로 13
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; rt → 40 °C; 3 h, 40 °C
1.2 Reagents: Pyridine Solvents: Ethanol ; pH 7; 0 °C
1.2 Reagents: Pyridine Solvents: Ethanol ; pH 7; 0 °C
참조
- Synthesis of intermediate of hydrocortisone of pregn-4-ene-17α,21-dihydroxy-3,20-dione-21-acetateZhongguo Xinyao Zazhi, 2010, 19(3), 233-235,
합성회로 14
합성회로 15
합성회로 16
합성회로 17
합성회로 18
합성회로 19
합성회로 20
3-Ethoxy-androsta-3,5-dien-17-one Raw materials
3-Ethoxy-androsta-3,5-dien-17-one Preparation Products
3-Ethoxy-androsta-3,5-dien-17-one 관련 문헌
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1. NotesJ. T. Edward,S. Nielsen,D. M. Besly,A. A. Goldberg,J. Grundy,E. A. Halevi,Israel Loeff,Gabriel Stein,Stanley E. Livingstone,M. Z. Barakat,S. K. Shehab,M. M. El-Sadr,K. R. Haegreaves,A. McGookin,Alexander Robertson,S. P. Barton,G. Cooley,B. Ellis,V. Petrow,A. J. Birch,E. Pride,Herchel Smith,A. Hilary Orr,Muriel Tomlinson,R. Foster J. Chem. Soc. 1957 5084
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2. 674. A novel method for the preparation of steroid estersD. D. Evans,D. E. Evans,G. S. Lewis,P. J. Palmer,D. J. Weyell J. Chem. Soc. 1963 3578
972-46-3 (3-Ethoxy-androsta-3,5-dien-17-one) 관련 제품
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